![molecular formula C18H19ClN2O2 B6538868 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060227-42-0](/img/structure/B6538868.png)
2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide
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Description
2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide (2-4-2-4-CPAM) is an amide derivative of 4-chlorophenylacetamide, which is a widely used synthetic compound in the fields of medicine, pharmacology, and biochemistry. It is a versatile compound with a wide range of potential applications in research and development.
Scientific Research Applications
- Cetirizine is widely used as an antihistamine to alleviate allergic symptoms such as rhinitis, urticaria, and conjunctivitis. It selectively blocks histamine H1 receptors, reducing allergic responses and providing relief from itching, sneezing, and nasal congestion .
- Thiazole derivatives, including Cetirizine , have been investigated for their antimicrobial and antifungal activities. These compounds exhibit potential against various pathogens, making them valuable in the field of infectious disease research .
- Researchers have explored the cytotoxic effects of thiazole-containing compounds. For instance, a derivative similar to Cetirizine demonstrated potent effects against prostate cancer cells .
- Cetirizine serves as a key intermediate in the synthesis of other pharmaceuticals. Its scalable synthesis method is crucial for producing antiallergic drugs efficiently .
Antiallergic Activity
Antimicrobial and Antifungal Properties
Antitumor and Cytotoxic Activity
Chemical Synthesis and Drug Development
Biological Activities Beyond Allergies
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2)18(23)12-14-5-9-16(10-6-14)20-17(22)11-13-3-7-15(19)8-4-13/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBGGSRLTWESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-Chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide |
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